

# Spectroscopic Profile of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Phenylphenoxy)propanoic acid

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This technical guide provides a summary of available spectroscopic data for **2-(4-Phenylphenoxy)propanoic acid** (CAS No. 5555-13-5), a biphenyl derivative of propanoic acid. Due to the limited availability of publicly accessible experimental spectra, this document currently presents predicted data and references to related compounds to offer a foundational understanding of its structural characteristics.

## Chemical Structure and Properties

IUPAC Name: 2-([1,1'-biphenyl]-4-yloxy)propanoic acid Synonyms: 2-(4-

Biphenylyloxy)propanoic acid, **2-(4-Phenylphenoxy)propanoic acid** CAS Number: 5555-13-5[1] Molecular Formula: C<sub>15</sub>H<sub>14</sub>O<sub>3</sub> Molecular Weight: 242.27 g/mol

## Spectroscopic Data

Comprehensive experimental spectroscopic data for **2-(4-Phenylphenoxy)propanoic acid** is not readily available in public databases. The following sections provide available data, primarily from spectral databases and computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**$^{13}\text{C}$  NMR Spectrum:** A  $^{13}\text{C}$  NMR spectrum for 2-[(4-Biphenyl)oxy]propionic acid is indexed in the SpectraBase database.<sup>[2]</sup> Access to the full spectrum may require a subscription. Predicted  $^{13}\text{C}$  NMR data is not currently available.

**$^1\text{H}$  NMR Spectrum:** Experimental  $^1\text{H}$  NMR data for the target compound is not currently available in the searched databases.

## Mass Spectrometry (MS)

**Predicted Mass Spectrometry Data:** Predicted collision cross-section (CCS) values for various adducts of 2-(4-biphenyloxy)propionic acid have been calculated and are presented in the table below. This data can be valuable for identifying the compound in complex mixtures using liquid chromatography-mass spectrometry (LC-MS).

| Adduct Ion                 | Predicted CCS ( $\text{\AA}^2$ ) |
|----------------------------|----------------------------------|
| $[\text{M}+\text{H}]^+$    | 153.9                            |
| $[\text{M}+\text{Na}]^+$   | 158.4                            |
| $[\text{M}+\text{K}]^+$    | 161.8                            |
| $[\text{M}+\text{NH}_4]^+$ | 164.2                            |
| $[\text{M}-\text{H}]^-$    | 151.7                            |
| $[\text{M}+\text{HCOO}]^-$ | 155.8                            |

This data is computationally predicted and should be used as a reference pending experimental verification.

## Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 2-[(4-Biphenyl)oxy]propionic acid is indexed in the SpectraBase database.<sup>[2]</sup> However, access to the full spectrum may require a subscription. Key characteristic absorption bands for similar structures, such as 2-phenylpropionic acid derivatives, typically include:

- O-H stretch (carboxylic acid): A broad band in the region of  $3300\text{--}2500\text{ cm}^{-1}$

- C=O stretch (carboxylic acid): A strong absorption band around  $1700\text{ cm}^{-1}$
- C-O stretch (ether): Bands in the region of  $1250\text{-}1000\text{ cm}^{-1}$
- C-H stretch (aromatic): Peaks typically above  $3000\text{ cm}^{-1}$
- C=C stretch (aromatic): Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-(4-Phenylphenoxy)propanoic acid** are not available in the public domain. General methodologies for obtaining such data are described below.

### NMR Spectroscopy Protocol (General)

A general protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would involve dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### Mass Spectrometry Protocol (General)

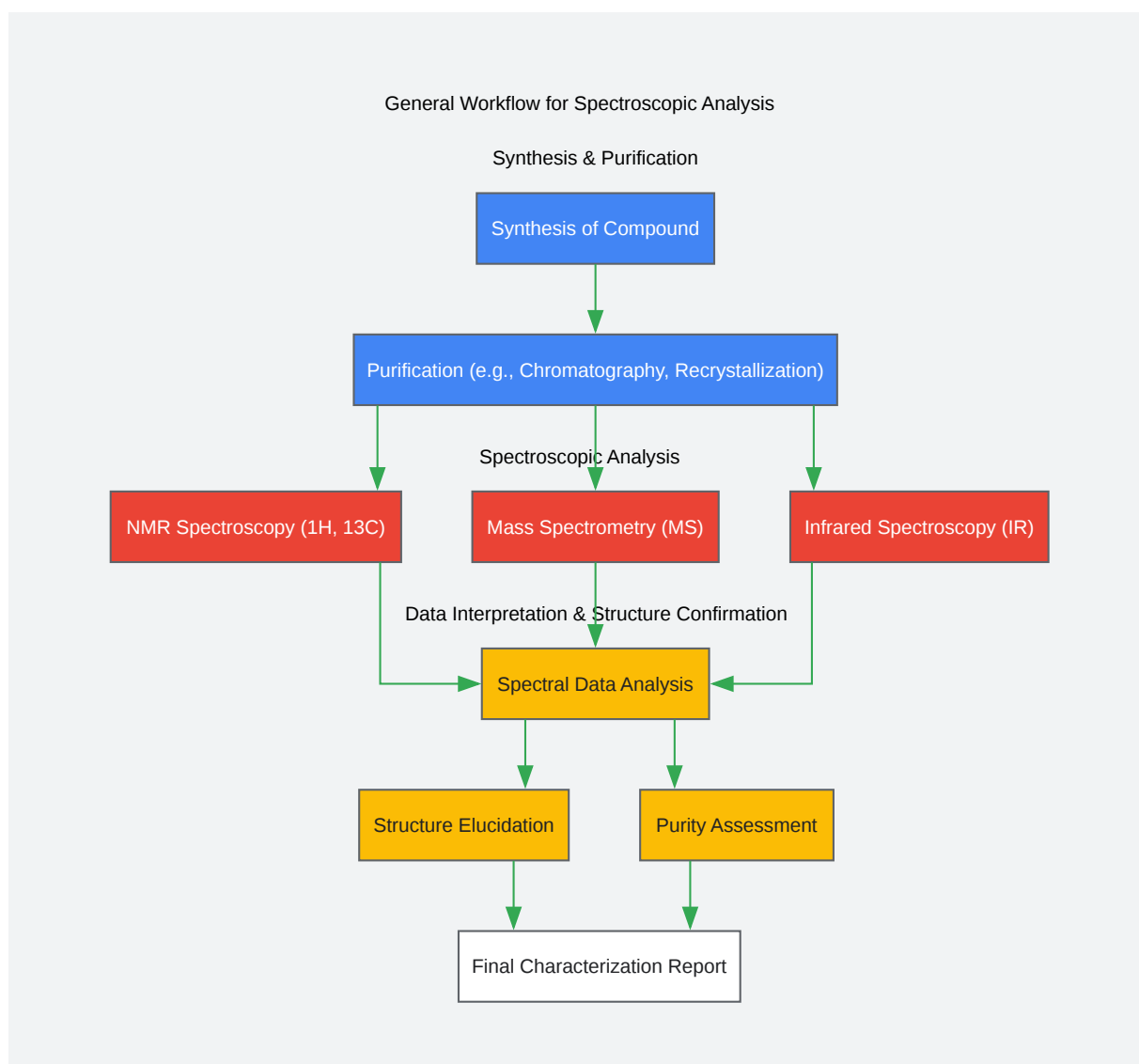
For mass spectrometry, the compound would typically be analyzed using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry would provide accurate mass measurements to confirm the elemental composition.

### IR Spectroscopy Protocol (General)

An IR spectrum could be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For a solid sample, this would typically be done using an attenuated total reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like **2-(4-Phenylphenoxy)propanoic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

## Conclusion

While a complete set of experimentally-derived spectroscopic data for **2-(4-Phenylphenoxy)propanoic acid** is not currently available in readily accessible public databases, this guide provides a starting point for researchers. The predicted mass spectrometry data offers valuable information for initial identification. It is recommended that researchers seeking to work with this compound perform a full spectroscopic characterization upon synthesis or acquisition to confirm its identity and purity. Further investigation into specialized chemical literature and proprietary databases may yield more comprehensive experimental data.

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## References

- 1. 5555-13-5 | 2-([1,1'-Biphenyl]-4-yloxy)propanoic acid | Tetrahedron [thsci.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Phenylphenoxy)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200401#spectroscopic-data-for-2-4-phenylphenoxy-propanoic-acid]

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